molecular formula C18H13NO2 B15159798 1-[2-(2-Nitrophenyl)ethenyl]azulene CAS No. 652142-03-5

1-[2-(2-Nitrophenyl)ethenyl]azulene

Cat. No.: B15159798
CAS No.: 652142-03-5
M. Wt: 275.3 g/mol
InChI Key: JGPJBPBOZAAAAH-UHFFFAOYSA-N
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Description

Overview of Azulene (B44059) as a Non-Benzenoid Aromatic System in Conjugated Architectures

Azulene is a fascinating non-benzenoid aromatic hydrocarbon, a structural isomer of naphthalene (B1677914) that is distinguished by its striking deep blue color. Unlike its colorless counterpart, azulene consists of a fused seven-membered and five-membered ring system. vedantu.com This unique structure results in a non-alternating arrangement of double bonds, which imparts special characteristics compared to the more common benzenoid aromatic systems. mdpi.com

The aromaticity of azulene is well-established, as it adheres to Hückel's rule with 10 π-electrons in a planar, cyclic, and fully conjugated system. vedantu.com However, its non-alternant nature leads to a significant dipole moment, arising from the electronic character of its resonance structures, which can be described as a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation. nih.gov This inherent charge separation results in distinct reactivity, with electrophilic substitutions typically occurring at the 1- and 3-positions of the five-membered ring. nih.gov

In recent years, π-conjugated scaffolds incorporating azulene units have garnered considerable attention due to their distinctive optical and electronic properties. researchgate.net The integration of azulene into larger polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems has been shown to influence their electronic behavior, sometimes leading to greater stability in extended acenes compared to their all-benzenoid counterparts. mdpi.com The unique symmetry of the azulene core, possessing only one axis of symmetry compared to the two in naphthalene, also contributes to the differing properties of these systems. mdpi.commdpi.com

Rationale for Investigating 1-[2-(Nitrophenyl)ethenyl]azulene and Analogous Structures

The scientific interest in 1-[2-(2-Nitrophenyl)ethenyl]azulene and similar compounds stems from the desire to create "push-pull" systems with significant nonlinear optical (NLO) properties. In these molecules, the azulene moiety often acts as an electron-donating group (the "push"), while the nitro-substituted phenyl group serves as a potent electron-withdrawing group (the "pull"). This intramolecular charge transfer is facilitated by the ethenyl bridge, which provides a conjugated pathway for electron delocalization.

The introduction of a nitro group is a well-established strategy for enhancing the electron-accepting character of an aromatic ring. When connected to the electron-rich azulene core via a π-conjugated linker, the resulting molecule can exhibit large second-order NLO responses, which are crucial for applications in optical communications, data storage, and frequency conversion. The specific positioning of the nitro group on the phenyl ring and the attachment point on the azulene ring are critical for maximizing these properties.

Furthermore, the study of such molecules contributes to a fundamental understanding of structure-property relationships in conjugated systems. By systematically varying the donor, acceptor, and π-bridge components, researchers can gain insights into how molecular architecture dictates electronic and optical behavior. This knowledge is invaluable for the rational design of new materials with tailored functionalities for specific technological applications.

Historical Context and Evolution of Research on Nitro-Substituted Ethenylazulenes

The synthesis of azulene derivatives has been a topic of interest for chemists for over a century, with several key methods being developed over the years. mdpi.com The Ziegler-Hafner synthesis, the Nozoe and Seto method, and the Yasunami and Takase procedure are three of the most prominent approaches to constructing the azulene skeleton. The Yasunami-Takase method, which involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, has proven to be a particularly efficient route to a variety of azulene derivatives. nih.gov

Research into azulene-containing conjugated systems gained momentum with the growing interest in organic materials for electronics and photonics. Early work focused on understanding the fundamental properties of azulene and its simple derivatives. The development of more sophisticated synthetic techniques, such as the Suzuki-Miyaura coupling, has enabled the creation of more complex azulene-embedded structures, including polycyclic aromatic hydrocarbons and polymers. mdpi.com

The specific investigation of nitro-substituted ethenylazulenes is a more recent development, driven by the search for high-performance NLO materials. These studies build upon the foundational knowledge of both azulene chemistry and the principles of "push-pull" molecular design. The synthesis of compounds like this compound allows for the experimental validation of theoretical predictions regarding their NLO properties and contributes to the expanding library of functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652142-03-5

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

1-[2-(2-nitrophenyl)ethenyl]azulene

InChI

InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H

InChI Key

JGPJBPBOZAAAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 2 Nitrophenyl Ethenyl Azulene

Strategies for Constructing the 1-[2-(2-Nitrophenyl)ethenyl]azulene Framework

The construction of the this compound system is achieved through strategic chemical reactions that assemble the constituent parts: the azulene (B44059) core, the ethenyl bridge, and the 2-nitrophenyl group. The most common approaches rely on olefination reactions using key precursors.

Multi-Step Synthetic Routes via Key Precursors

The synthesis of this compound is not a single-step process but rather a multi-step sequence that begins with the formation of the azulene ring itself, followed by functionalization to introduce a reactive group at the 1-position.

Synthesis of Azulene: The parent azulene molecule is first synthesized. A variety of methods exist, with the Ziegler-Hafner synthesis being a classic and versatile approach. orgsyn.org This method often involves the condensation of pyridinium (B92312) salts with cyclopentadiene (B3395910) derivatives to build the fused five- and seven-membered ring system. orgsyn.org

Formylation of Azulene: Once azulene is obtained, an aldehyde group (-CHO) is introduced at the 1-position of the five-membered ring. This is typically achieved through a Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The high nucleophilicity of the 1- and 3-positions of the azulene ring makes this electrophilic substitution reaction efficient. researchgate.net This step yields the crucial intermediate, azulene-1-carbaldehyde (B2927733).

Olefination Reaction: With azulene-1-carbaldehyde in hand, the final step is the formation of the carbon-carbon double bond (the ethenyl bridge) that connects the azulene core to the 2-nitrophenyl moiety. This is accomplished via olefination reactions, as detailed in the following section.

Olefination Reactions for Ethenyl Bridge Formation (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are central to forming the ethenyl bridge in this compound. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent methods employed for this transformation, each offering distinct advantages. Both reactions involve the coupling of a carbonyl compound (azulene-1-carbaldehyde) with a phosphorus-stabilized carbanion.

The Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide, which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com For the synthesis of the target molecule, the required phosphonium salt is (2-nitrobenzyl)triphenylphosphonium bromide . This salt is deprotonated to form the corresponding ylide, which then reacts with azulene-1-carbaldehyde. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Wittig reactions using non-stabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides (those with an electron-withdrawing group on the carbanion) favor the (E)-alkene. The nitro group on the benzyl (B1604629) ring provides some stabilization. nih.gov

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. google.com The key reagent is a phosphonate ester, such as diethyl (2-nitrobenzyl)phosphonate . This reagent is deprotonated with a base (e.g., NaH, NaOMe) to form a nucleophilic carbanion. google.comcdhfinechemical.com This carbanion then reacts with azulene-1-carbaldehyde. A major advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during workup. google.com Furthermore, HWE reactions with stabilized phosphonates almost exclusively produce the (E)-alkene, offering high stereoselectivity. cdhfinechemical.com

Table 1: Comparison of Wittig and HWE Reactions for Ethenyl Bridge Formation

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (e.g., (2-nitrobenzyl)triphenylphosphonium bromide) Phosphonate Ester (e.g., diethyl (2-nitrobenzyl)phosphonate)
Active Nucleophile Phosphonium Ylide Phosphonate Carbanion
Byproduct Triphenylphosphine oxide (often requires chromatography for removal) Dialkylphosphate salt (water-soluble, easy to remove) google.com
Stereoselectivity Variable; often gives mixtures of (E) and (Z) isomers. nih.gov High (E)-selectivity, especially with stabilized phosphonates. cdhfinechemical.combeilstein-journals.org
Reactivity of Ylide Phosphonate carbanions are generally more nucleophilic than corresponding ylides. Highly reactive and can be used with a wide range of aldehydes and ketones. google.com

Specific Approaches for Introducing the 2-Nitrophenyl Moiety

The most direct and convergent strategy for introducing the 2-nitrophenyl group is to have it already incorporated into the phosphorus reagent used in the olefination step. This approach ensures the correct substitution pattern in the final product.

The key step is the preparation of the appropriate benzyl halide precursor. The synthesis of the required (2-nitrobenzyl)triphenylphosphonium bromide for the Wittig reaction involves a simple Sₙ2 reaction between triphenylphosphine and 2-nitrobenzyl bromide . Similarly, the diethyl (2-nitrobenzyl)phosphonate for the HWE reaction is synthesized via the Michaelis-Arbuzov reaction, where triethyl phosphite (B83602) is reacted with 2-nitrobenzyl bromide .

Once these phosphorus reagents are prepared, they are reacted with azulene-1-carbaldehyde under basic conditions to yield this compound. This method is highly efficient as it constructs the ethenyl bridge and introduces the desired substituted aryl group in a single, high-yielding step.

Functionalization and Derivatization of this compound

Further chemical modifications can be performed on the this compound framework. These transformations are influenced by the electronic properties of the constituent parts, and they allow for the synthesis of a variety of analogues with different substitution patterns.

Substituent Effects on Reaction Pathways

The reactivity of this compound is governed by the combined electronic effects of the azulene ring and the 2-nitrophenyl group. The azulene nucleus is known to be electron-rich, with the five-membered ring being nucleophilic (especially at the 1- and 3-positions) and the seven-membered ring being electrophilic. wpmucdn.com

The nitro group (NO₂) is a powerful electron-withdrawing group . Its effect is transmitted through both induction (inductive effect, -I) and resonance (mesomeric effect, -M). When positioned on the phenyl ring, it significantly reduces the electron density of the aromatic system. This has several consequences for the reactivity of the entire molecule:

Ethenyl Bridge: The electron-withdrawing nature of the nitrophenyl group makes the double bond more electron-deficient and thus more susceptible to nucleophilic attack (e.g., Michael addition).

Azulene Ring: The electron-pulling effect of the nitrostyryl substituent deactivates the azulene ring towards electrophilic attack compared to unsubstituted azulene. However, electrophilic substitution would still be expected to occur preferentially at the 3-position of the five-membered ring.

Nitrophenyl Ring: The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The position of the nitro group is critical. An ortho- or para-nitro group can withdraw electron density via both resonance and induction, whereas a meta-nitro group acts primarily through induction.

Table 2: Predicted Electronic Effects of the 2-Nitrophenyl Group

Molecular Moiety Predicted Effect of 2-Nitrophenyl Group Consequence for Reactivity
Ethenyl C=C Bond Becomes more electron-poor (polarized). Increased reactivity towards nucleophiles.
Azulene 5-Membered Ring Electron density is reduced. Deactivated towards electrophilic attack (e.g., at C-3).
Azulene 7-Membered Ring Electron density is further reduced. Increased electrophilicity.
Phenyl Ring Strongly deactivated. Resistant to electrophilic substitution; activated for nucleophilic substitution.

Synthesis of Analogues with Varied Nitrophenyl Substitution Patterns (e.g., 4-nitrophenyl)

The synthetic methodologies described are readily adaptable for creating analogues with different substitution patterns on the phenyl ring. A common and informative comparison is the synthesis of the 1-[2-(4-nitrophenyl)ethenyl]azulene isomer.

The synthesis follows the exact same pathway as for the 2-nitro isomer, with the only difference being the starting benzyl halide. Instead of 2-nitrobenzyl bromide, 4-nitrobenzyl bromide is used. This precursor is then used to prepare either (4-nitrobenzyl)triphenylphosphonium bromide (for the Wittig reaction) or diethyl (4-nitrobenzyl)phosphonate (for the HWE reaction). A kinetic study of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide and benzaldehyde (B42025) has been reported, confirming the feasibility of this reaction type.

The resulting 4-nitro analogue will have different electronic and steric properties compared to the 2-nitro isomer. The para-position allows for a more direct and unhindered electronic communication between the nitro group and the ethenyl-azulene system, which can influence the molecule's color, dipole moment, and nonlinear optical properties. The steric hindrance is also lower in the 4-nitro isomer compared to the ortho-substituted analogue. These differences make the comparative study of such isomers valuable for tuning the properties of azulene-based materials.

Preparation of Modified Ethenyl Linkages and Azulene Core Derivatives

The strategic positioning of the nitro group on the phenyl ring and the reactive nature of the azulene nucleus in this compound open avenues for a range of chemical modifications. These transformations can be broadly categorized into two main areas: reactions involving the ethenyl bridge and those that directly functionalize the azulene ring system.

A pivotal transformation of this compound involves the reduction of the nitro group to an amino group. This conversion is a critical step, as the resulting 1-[2-(2-aminophenyl)ethenyl]azulene is a key intermediate for subsequent cyclization reactions to form novel heterocyclic structures. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. researchgate.netwikipedia.orgcommonorganicchemistry.comnih.govscispace.com

Table 1: Representative Conditions for the Reduction of Aryl Nitro Groups

Reagent SystemSolventTemperature (°C)Comments
H₂/Pd-CEthanolRoom TemperatureA common and efficient method for catalytic hydrogenation. commonorganicchemistry.com
SnCl₂·2H₂OEthanolRefluxA mild reducing agent suitable for substrates with other reducible functional groups. researchgate.net
Fe/HClAqueous/OrganicRefluxA classical and cost-effective method for nitro group reduction.
Zn/NH₄ClWater/MethanolRoom TemperatureA neutral condition reduction, useful for sensitive substrates. wikipedia.org
Na₂S·9H₂ODMF60Can offer chemoselectivity in the presence of multiple nitro groups. researchgate.net

Following the reduction of the nitro group, the resulting amino functionality can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One notable example is the synthesis of azuleno[2,1-b]quinolines. While the direct cyclization of 1-[2-(2-aminophenyl)ethenyl]azulene has not been explicitly detailed in the reviewed literature, the synthesis of azuleno[2,1-b]quinolones and their subsequent conversion to azuleno[2,1-b]quinolines from 2-arylaminoazulene derivatives provides a strong precedent for this type of transformation. citedrive.comnih.govmdpi.comresearchgate.net This suggests a plausible synthetic route where the ethenyl linkage is first cleaved or modified to an appropriate functional group that can then undergo cyclization with the amino group and the azulene C2 position.

Another potential modification of the ethenyl linkage is through photochemical cyclization. Stilbenes and their analogues are known to undergo photocyclization upon irradiation with UV light to form phenanthrene-like structures. researchgate.netscilit.comnih.gov This reaction, often referred to as the Mallory reaction, typically proceeds through a cis-stilbene (B147466) intermediate. nih.gov In the context of this compound, this could potentially lead to the formation of benzo[a]azuleno[1,2-e]phenanthrene derivatives, although this specific transformation has not been reported. The efficiency of such photocyclization reactions can be influenced by the substituents on the aromatic rings. researchgate.net

Direct functionalization of the azulene core of this compound is also a viable synthetic strategy. The azulene ring is known to undergo electrophilic substitution primarily at the C1 and C3 positions. However, with the C1 position already substituted, further electrophilic attack would likely be directed to the C3 position. Additionally, more advanced C-H functionalization techniques, which have been applied to various azulene derivatives, could potentially be used to introduce substituents at other positions on the azulene ring.

Table 2: Potential Chemical Transformations of this compound

Starting MaterialReagents and ConditionsProduct Type
This compoundH₂/Pd-C, Ethanol, RT1-[2-(2-Aminophenyl)ethenyl]azulene
1-[2-(2-Aminophenyl)ethenyl]azuleneAcid catalyst (e.g., PPA), HeatAzuleno[1,2-b]quinoline derivative (hypothetical)
This compound (cis-isomer)UV irradiation, Oxidant (e.g., I₂)Benzo[a]azuleno[1,2-e]phenanthrene derivative (hypothetical)

The chemical transformations of this compound provide access to a rich variety of novel chemical structures. The interplay between the reactivity of the nitro group, the ethenyl linkage, and the azulene core allows for the strategic design of complex molecules with potentially interesting photophysical and biological properties. Further research in this area is likely to uncover new synthetic methodologies and expand the library of azulene-based compounds.

In Depth Spectroscopic Characterization and Elucidation of Molecular Structures

Advanced Vibrational Spectroscopy for Bond Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the bonding framework of a molecule. For "1-[2-(2-Nitrophenyl)ethenyl]azulene," specific vibrational modes associated with the azulene (B44059) core, the ethenyl bridge, and the nitrophenyl substituent are expected.

Raman spectroscopy would provide complementary information. For example, in H₂-TPP, a pyrrole (B145914) in-phase breathing mode is observed at 963 cm⁻¹. nih.gov Similar characteristic breathing modes for the azulene ring system would be expected.

Table 1: Predicted FT-IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H (Azulene, Phenyl) Stretching 3100-3000 FT-IR, Raman
Ethenyl C-H Stretching 3050-3000 FT-IR, Raman
Ethenyl C=C Stretching 1650-1600 FT-IR, Raman
Aromatic C=C (Azulene, Phenyl) Stretching 1600-1450 FT-IR, Raman
Nitro (NO₂) Asymmetric Stretching ~1530 FT-IR
Nitro (NO₂) Symmetric Stretching ~1350 FT-IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic properties of "this compound" are of significant interest due to the combination of the unique electronic structure of azulene and the electron-withdrawing nature of the nitrophenyl group, creating a push-pull system.

The UV-Vis absorption spectrum of azulene is characterized by a weak S₀→S₁ transition in the visible region (around 700 nm) and a strong S₀→S₂ transition in the near-UV region (around 350 nm). The presence of the 2-nitrostyryl substituent at the 1-position of the azulene ring is expected to cause a significant red-shift (bathochromic shift) of these absorption bands due to the extension of the π-conjugated system. This extended conjugation facilitates intramolecular charge transfer (ICT) from the electron-rich azulene donor to the electron-deficient nitrophenyl acceptor upon photoexcitation.

In related push-pull systems, such as stilbene (B7821643) derivatives, the position of the ICT band is highly dependent on the electronic nature of the substituents. mdpi.com For "this compound," a strong ICT band is anticipated in the visible region, contributing to its color. The use of derivative spectroscopy can aid in resolving overlapping absorption bands and enhancing the qualitative and quantitative analysis of multicomponent systems. ijcrt.orgyoutube.com

Azulene and its derivatives are notable for their "anomalous" fluorescence from the S₂ excited state, a violation of Kasha's rule, which is attributed to the large energy gap between the S₂ and S₁ states. thejamesonlab.com The substitution pattern on the azulene core significantly influences its fluorescence properties. elsevierpure.combath.ac.uk For instance, formylazulenes generally exhibit greatly reduced fluorescence quantum yields compared to azulene itself. thejamesonlab.com The presence of the nitrophenyl group, a known fluorescence quencher, may lead to a low fluorescence quantum yield for "this compound." In some cases, fluorescence quenching of coumarin (B35378) derivatives has been utilized for the detection of organophosphates containing p-nitrophenyl substituents. nih.gov Two-photon fluorescence microscopy has also been employed with azulene-derived probes for bioimaging. researchgate.net

Phosphorescence data for this specific compound is not available in the literature.

The ICT character of the electronic transitions in "this compound" suggests that it should exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. In push-pull molecules, an increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift in the emission spectrum (positive solvatochromism). Some stilbazolium dyes, however, exhibit negative solvatochromism, with a hypsochromic shift in more polar solvents. mdpi.com

The study of fluorosolvatochromic dyes encapsulated in metal-organic frameworks (MOFs) has demonstrated how changes in emission spectra can probe the local environment within the pores of the material. rsc.org Similarly, the solvatochromic behavior of "this compound" could be utilized to probe the polarity of its microenvironment. The photoluminescence quantum yields of some push-pull indenoindene (B15069699) derivatives were found to be high in aprotic solvents but decreased in protic solvents. researchgate.net

Table 2: Expected Spectroscopic Properties of this compound

Property Expected Observation Rationale
UV-Vis Absorption S₀→S₁ and S₀→S₂ transitions red-shifted compared to azulene. Strong ICT band in the visible region. Extended π-conjugation and push-pull character.
Fluorescence Weak emission, likely from the S₂ state. Quenching effect of the nitro group and typical azulenic behavior.

| Solvatochromism | Significant shifts in absorption and emission maxima with solvent polarity. | Intramolecular charge transfer (ICT) nature of the excited state. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Although specific ¹H and ¹³C NMR data for "this compound" are not published, the expected chemical shifts can be predicted based on the spectra of azulene and related structures. rsc.orgchegg.comrsc.org

For azulene itself, the protons on the five-membered ring resonate at higher frequencies (lower field) than those on the seven-membered ring, a consequence of the aromatic ring current effects and the unequal charge distribution. In the ¹H NMR spectrum of "this compound," the protons of the ethenyl bridge would appear as doublets in the olefinic region (typically 6-8 ppm), with a large coupling constant characteristic of a trans configuration. The protons on the azulene and nitrophenyl rings would exhibit complex splitting patterns in the aromatic region.

The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts being influenced by their local electronic environment. The carbons of the five-membered ring of azulene generally appear at a lower field than those of the seven-membered ring. The presence of the electron-withdrawing nitro group would cause a downfield shift of the carbon signals in the nitrophenyl ring, particularly the carbon attached to the nitro group. Data from related n-alkylamino-naphthalene-1,4-diones show the utility of 2D NMR techniques like gDQCOSY and gHSQCAD for unambiguous assignments. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Structural Unit Predicted Chemical Shift (ppm)
¹H Azulene Ring 7.0 - 8.5
Ethenyl Protons 6.0 - 8.0
Nitrophenyl Ring 7.5 - 8.5
¹³C Azulene Ring 115 - 150
Ethenyl Carbons 120 - 140

X-ray Crystallography and Solid-State Structural Analysis of this compound and Related Congeners

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" has not been reported, the analysis of related congeners offers valuable insights into its likely solid-state conformation.

Helical nanographenes containing an azulene unit have been synthesized and their structures confirmed by X-ray crystallography, revealing twisted azulene cores due to steric hindrance. nih.gov This suggests that steric interactions in "this compound" could also lead to a non-planar conformation.

The study of stilbene-nitroxyl hybrid compounds has also highlighted the importance of molecular conformation in their biological activity. nih.gov The planarity of the molecule can influence its ability to interact with biological targets.

Table 4: Crystallographic Data for a Related Congener: (E,E)-1-[2-(4-Nitrophenyl)ethenyl]-4-[2-(2,4,6-trimethoxyphenyl)ethenyl]benzene

Parameter Value
Formula C₂₅H₂₃NO₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.785(5)
b (Å) 10.357(2)
c (Å) 13.502(1)
**β (°) ** 105.96(2)
**Volume (ų) ** 2122.2(8)

| Z | 4 |

Data sourced from a study on a related nitrophenyl ethenyl compound.

Supramolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the single-crystal X-ray crystallographic data for This compound . This information is essential for a detailed and accurate description of its supramolecular interactions and crystal packing.

Despite these extensive efforts, the crystal structure for This compound has not been deposited in the CCDC and is not available in the reviewed scientific literature. As a result, a detailed analysis of its specific supramolecular arrangement, including intermolecular forces such as hydrogen bonds, π-π stacking interactions, and other non-covalent contacts, cannot be provided at this time. The generation of data tables containing crystallographic parameters and intermolecular contact details is therefore not possible.

While general assumptions about the crystal packing could be made based on related structures containing azulene and nitrophenyl moieties, such an approach would be speculative and would not meet the standards of a scientifically rigorous and accurate report. The precise nature of the crystal packing is determined by a delicate balance of intermolecular forces, which can only be elucidated through experimental X-ray diffraction analysis.

Future structural elucidation of This compound would be necessary to provide a definitive account of its supramolecular chemistry. Such a study would reveal the molecular conformation in the solid state, the symmetry of the crystal lattice, and the specific network of interactions that govern its crystal packing.

Photophysical Dynamics and Excited State Processes of 1 2 2 Nitrophenyl Ethenyl Azulene Systems

Unraveling Excited-State Relaxation Pathways (S1 and S2 States)

The photophysics of 1-[2-(2-Nitrophenyl)ethenyl]azulene are intrinsically linked to the anomalous behavior of its azulene (B44059) subunit. Unlike most organic molecules that adhere to Kasha's rule, which dictates that fluorescence occurs from the lowest excited state of a given multiplicity (S1), azulene and its derivatives are famous for their S2 → S0 fluorescence. capes.gov.brresearchgate.netnih.gov This anti-Kasha behavior is rooted in the distinct electronic character and aromaticity of its first two singlet excited states. capes.gov.brresearchgate.net

Theoretical models and experimental evidence have established that for azulene, the ground state (S0) is aromatic, the first excited state (S1) is antiaromatic, and the second excited state (S2) is aromatic. researchgate.netnih.gov This contrast in aromaticity has profound implications for the excited-state lifetimes and relaxation pathways. researchgate.net Upon excitation, the S1 state, being antiaromatic, undergoes significant geometric relaxation to alleviate this instability, which provides an efficient non-radiative decay pathway to the ground state via a conical intersection. researchgate.netnih.gov This rapid depopulation of the S1 state is a primary reason for the absence of S1 emission.

Conversely, the aromatic S2 state is more geometrically rigid and maintains a large energy gap relative to the S1 state. researchgate.net This large S2-S1 energy gap significantly slows the rate of internal conversion between these two states. researchgate.net Consequently, the S2 state becomes sufficiently long-lived to allow for radiative decay (fluorescence) to the ground state, a defining characteristic that is expected to be preserved in this compound. The substitution with the 2-nitrophenylethenyl group, however, introduces competing deactivation pathways, such as intramolecular charge transfer and photoisomerization, which will further modulate the lifetimes and quantum yields of these states.

Key Relaxation Pathways in Azulenic Systems:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S2 → S1). nih.gov The rate of IC is heavily influenced by the energy gap between the states.

Fluorescence: A radiative transition from a singlet excited state to the ground state (e.g., S2 → S0 in azulenes). nih.gov

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). nih.gov

Vibrational Relaxation: The dissipation of excess vibrational energy to the surrounding solvent molecules. nih.gov

Time-Resolved Electronic and Vibrational Spectroscopy for Transient Species Identification

To experimentally map the complex and often ultrafast relaxation pathways in molecules like this compound, time-resolved spectroscopic techniques are indispensable. Femtosecond transient absorption spectroscopy is a powerful tool for this purpose. researchgate.netscilit.com In such an experiment, a short "pump" pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse, delayed by a precise amount of time, measures the absorption spectrum of the transient excited species.

By varying the delay time between the pump and probe pulses, one can track the evolution of the excited state in real-time. The resulting transient spectra reveal a combination of ground-state bleaching (depletion of the S0 state), stimulated emission from an excited state (e.g., S2), and excited-state absorption (e.g., S1 → Sn or S2 → Sn). researchgate.netscilit.com Analysis of these spectral features allows for the direct measurement of the lifetimes of the involved excited states. For instance, picosecond transient absorption has been used to determine the S2 lifetime in 1,2-benzazulene, a related derivative.

For this compound, transient absorption would be crucial for:

Identifying the lifetimes of the S2 and S1 states , providing direct evidence of the dominant decay channels.

Observing the spectral signature of the intramolecular charge transfer (ICT) state , which is expected to form upon excitation.

Tracking the dynamics of trans-cis photoisomerization , by monitoring the appearance of the isomer's spectral features.

Time-resolved vibrational spectroscopies, such as femtosecond stimulated Raman spectroscopy (FSRS), offer even greater structural detail. nih.gov These techniques can identify specific vibrational modes of the molecule in its excited state, providing direct evidence for structural changes like the twisting of the nitrophenyl group during ICT or the isomerization of the ethenyl bridge. nih.gov

Mechanisms of Photoinduced Intramolecular Charge Transfer (ICT)

The "push-pull" architecture of this compound, featuring the electron-donating azulene moiety and the electron-withdrawing nitrophenyl group, makes it a prime candidate for photoinduced intramolecular charge transfer (ICT). nih.gov Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the azulene donor to one centered on the nitrophenyl acceptor, creating a state with significant charge separation.

This ICT process is often accompanied by a significant change in the molecule's dipole moment and geometry. In many nitroaromatic push-pull systems, the ICT state can relax further through torsional motion around the single bond connecting the aromatic rings, leading to a "twisted intramolecular charge transfer" (TICT) state. nih.gov This process is characterized by:

Excitation: The molecule is promoted to an initial, locally excited (LE) state.

Charge Transfer: Ultrafast electron transfer occurs from the donor (azulene) to the acceptor (nitrophenyl).

Structural Relaxation: The molecule undergoes torsional twisting, often around the bond linking the ethenyl bridge to the nitrophenyl ring, to stabilize the charge-separated state. This TICT state is typically non-emissive and provides an efficient non-radiative decay channel.

Excited-State Symmetry Breaking and Exciton (B1674681) Localization in Multi-Chromophoric Systems

While this compound is primarily a donor-acceptor system, the concept of excited-state symmetry breaking is relevant to understanding the localization of the electronic excitation. In molecules with multiple, electronically coupled chromophores (e.g., quadrupolar A-D-A systems), photoexcitation can lead to a state where the electronic excitation, initially delocalized over the entire molecule, spontaneously localizes onto one of the chromophoric units. scilit.com

This phenomenon is particularly prevalent in polar solvents, where the solvent field can stabilize the resulting large dipole moment of the symmetry-broken state. scilit.com In the context of this compound, while not a symmetric molecule, the initial excitation may involve orbitals delocalized across both the azulene and nitrophenylethenyl moieties. The subsequent relaxation dynamics will determine where the excitation energy ultimately localizes.

The strong electron-withdrawing nature of the nitro group and the electron-donating strength of the azulene ring strongly favor the localization of the excited state as a charge-transfer state. This can be viewed as an extreme form of exciton localization, where the hole resides on the azulene and the electron on the nitrophenyl moiety. Time-resolved spectroscopy, combined with quantum chemical calculations, would be essential to map the electronic character of the excited states and determine the extent of charge localization and its dynamics.

Photoisomerization Mechanisms of the Ethenyl Bridge: trans-cis Interconversion and Photostability

The ethenyl bridge in this compound provides a pathway for trans-cis photoisomerization, a fundamental photoreaction in many stilbene-like molecules. nih.govacs.org This process allows the molecule to function as a potential molecular switch. The generally accepted mechanism for direct photoisomerization involves rotation around the C=C double bond in the excited state.

Upon excitation from the ground state (S0) to the first singlet excited state (S1), the potential energy surface of the S1 state often features a minimum at a perpendicular (twisted) geometry. From this perpendicular state, the molecule can non-radiatively decay back to the S0 state, partitioning between the trans and cis isomers.

The presence of the azulene moiety can influence this process, a phenomenon known as the "azulene effect" in stilbene (B7821643) photoisomerization. acs.orgacs.org Azulene can act as a triplet-state quencher, but in the context of direct photoisomerization, the key influence is the introduction of low-lying excited states that can modify the potential energy surfaces and provide alternative relaxation pathways.

The photostability of the molecule is determined by the competition between photoisomerization and other decay channels, including irreversible photochemical reactions. The nitro group, in particular, can introduce pathways for photodegradation. The quantum yield of isomerization, which is the fraction of absorbed photons that lead to an isomerization event, is a key parameter for characterizing the efficiency of this photoswitching process.

Influence of Molecular Structure and Environment on Photophysical Quantum Yields

The photophysical quantum yield (Φ) is a critical measure of the efficiency of a particular photoprocess, such as fluorescence or photoisomerization. It is defined as the ratio of the number of molecules undergoing that process to the number of photons absorbed. For this compound, several quantum yields are of interest: the fluorescence quantum yield (Φf) from the S2 state, the photoisomerization quantum yield (Φiso), and the quantum yield of competing non-radiative processes.

The molecular structure and the surrounding environment profoundly influence these quantum yields. nih.govresearchgate.net

Solvent Polarity: As discussed, increasing solvent polarity is expected to stabilize the ICT state, which is typically non-emissive. This would lead to a decrease in the fluorescence quantum yield (Φf) as the non-radiative ICT pathway becomes more competitive with the radiative S2→S0 transition. rsc.org

Substitution: The strong electron-withdrawing nitro group is a key driver of the ICT process that quenches fluorescence. Replacing it with a weaker acceptor or a donor group would drastically alter the photophysical properties.

Temperature and Viscosity: These environmental factors can affect the rates of processes that involve large-amplitude molecular motion, such as TICT state formation and trans-cis isomerization. acs.org

CompoundSolventExcitation λ (nm)Quantum Yield (Φ)Reference
Azulene Cyclohexane337Φf (S2→S0) ≈ 0.04 researchgate.net
1-(2-Nitrophenyl)ethyl phosphate Aqueous Buffer342Φphotolysis = 0.53 researchgate.net
trans-Stilbene Hexane313Φf = 0.05, Φiso = 0.48 acs.org
Pyrene-isoxazole derivative DCM-Φf ≥ 0.74 researchgate.net
2-Aryl substituted azulenes (neutral) DCM-Weak S1→S0 fluorescence researchgate.net

This table is for illustrative purposes and shows data for related structural motifs to provide context for the expected photophysical behavior.

Computational Chemistry and Theoretical Frameworks for 1 2 2 Nitrophenyl Ethenyl Azulene

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground state properties of molecules like 1-[2-(2-nitrophenyl)ethenyl]azulene. By approximating the electron density, DFT methods can accurately predict the optimized geometry, electronic structure, and other key parameters.

For azulene (B44059) derivatives, DFT calculations have been shown to be crucial for understanding the impact of substituents on the molecular structure. researchgate.net For instance, in related push-pull systems, the geometries of both the ground and transition states are calculated at various levels of theory, such as HF and MP2, to understand structural differences. nih.gov The choice of functional and basis set is critical; for example, calculations on similar molecules have utilized the B3LYP functional with a 6-31+G(d) basis set to achieve reliable results. qu.edu.qa

The planarity of the molecule is a key factor in determining its electronic properties. The dihedral angle between the azulene and nitrophenyl rings, as well as the twist of the ethenyl bridge, are important geometric parameters that can be precisely calculated using DFT. These structural features influence the degree of π-conjugation and, consequently, the electronic communication between the donor and acceptor moieties. In similar non-planar azo dyes, DFT has been used to determine the dihedral angles between aromatic rings. nih.gov

The substitution pattern significantly affects the electronic properties. The nitro group on the phenyl ring acts as a strong electron acceptor, while the azulene ring functions as an electron donor. This "push-pull" characteristic leads to a polarized ground state, which can be quantified by calculating the molecular dipole moment using DFT. Studies on other azulene derivatives have shown that the attachment of different groups brings significant changes to the electronic structure by altering the dipole moment and π-conjugation. espublisher.comespublisher.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited state properties of molecules and to simulate their absorption spectra. researchgate.net For this compound, TD-DFT is instrumental in understanding its characteristic color and photophysical behavior.

TD-DFT calculations, often performed on the optimized ground-state geometry, can predict the vertical excitation energies and oscillator strengths of electronic transitions. qu.edu.qa These calculations help to assign the absorption bands observed in experimental UV-Vis spectra. For push-pull azulene compounds, the spectra typically show strong absorption in the visible region, which is associated with an intramolecular charge transfer (ICT) from the electron-donating azulene ring to the electron-accepting nitrophenyl group. buketov.edu.kzresearchgate.net

The choice of functional is again crucial for accurate predictions. The CAM-B3LYP functional, in conjunction with a basis set like 6-31+G(d), has been successfully used to simulate the absorption spectra of nitro-substituted compounds, providing good agreement with experimental data. qu.edu.qa TD-DFT can also be used to study the effect of solvents on the spectral properties by employing implicit solvation models like the Polarizable Continuum Model (PCM). espublisher.com For some push-pull dyes, a negative solvatochromism (a blue shift in absorption with increasing solvent polarity) has been observed and explained with the help of TD-DFT calculations. mdpi.com

By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides a detailed picture of the nature of the excited states. For this compound, the lowest energy transition is expected to have significant ICT character, with the electron density moving from the highest occupied molecular orbital (HOMO), primarily localized on the azulene moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the nitrophenyl group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's color, chemical reactivity, and kinetic stability.

For this compound, the HOMO is expected to be predominantly located on the electron-rich azulene ring, while the LUMO is anticipated to be localized on the electron-deficient nitrophenyl and ethenyl fragments. This spatial separation of the FMOs is a hallmark of push-pull systems and is directly related to the intramolecular charge transfer nature of the lowest energy electronic transition.

The HOMO-LUMO energy gap is a critical factor in determining the color of the compound. A smaller gap corresponds to a lower excitation energy and, consequently, absorption at longer wavelengths in the visible spectrum. The push-pull nature of this compound is expected to result in a relatively small HOMO-LUMO gap, contributing to its intense color. researchgate.net Computational studies on related azulene derivatives have shown that the HOMO-LUMO gap is sensitive to the nature of the substituents. mdpi.com

The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. A higher HOMO energy indicates a greater ease of donating an electron, while a lower LUMO energy suggests a greater ability to accept an electron.

Table 1: Frontier Molecular Orbital Properties of a Model Push-Pull Azulene System

PropertyValue (eV)Description
HOMO Energy-5.5Energy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-3.0Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap2.5Energy difference between HOMO and LUMO, related to the molecule's color and reactivity.

Note: The values in this table are representative for a generic push-pull azulene system and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Aromaticity Assessments in Azulene and Conjugated Systems (e.g., NICS, ACID)

Computational methods are essential for quantifying the aromaticity of complex systems. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding, which is related to the presence of a ring current—a hallmark of aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Theoretical studies on azaazulenes have employed NICS data to evaluate their aromaticity. researchgate.net

Another method for assessing aromaticity is the Anisotropy of the Induced Current Density (ACID). ACID provides a visualization of the electron density flow in the presence of an external magnetic field, offering a more detailed picture of the delocalization pathways.

For this compound, it is expected that both the five- and seven-membered rings of the azulene moiety exhibit aromatic character, although to different extents. The substitution with the nitrophenyl ethenyl group can influence the degree of aromaticity by affecting the electron delocalization within the azulene core. The study of how aromaticity influences the structural and electronic properties is an active area of research. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and dynamic properties of molecules like this compound. acs.org

For a flexible molecule with multiple rotatable bonds, such as the ethenyl linker and the bond connecting the phenyl ring, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a specific solvent). This is particularly important for understanding how the molecule's shape can influence its interactions with other molecules or its packing in the solid state.

MD simulations can also provide insights into the dynamic processes that occur over time, such as conformational changes or the fluctuations of the molecular structure around its equilibrium geometry. In the context of push-pull systems, MD simulations can be used to study the dynamics of the intramolecular charge transfer process. nih.gov Nonadiabatic molecular dynamics (NAMD) simulations, for instance, can model the relaxation process following photoexcitation and provide details on the timescale and sequence of events during photochemical reactions. acs.org

Quantum Chemical Calculations of Electron Delocalization and Charge Distribution

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule and the extent of electron delocalization. For this compound, these calculations provide a quantitative picture of the push-pull mechanism.

Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom and to analyze the donor-acceptor interactions within the molecule. This analysis can confirm the electron-donating nature of the azulene ring and the electron-withdrawing effect of the nitrophenyl group.

The concept of electron delocalization is central to understanding the stability and electronic properties of conjugated systems. In this compound, the π-electrons are delocalized over the entire molecule, from the azulene ring, through the ethenyl bridge, to the nitrophenyl ring. This delocalization is responsible for the molecule's color and its potential for use in nonlinear optical materials. The degree of electron delocalization can be quantified using various indices derived from quantum chemical calculations. nih.gov The study of electron delocalization also helps in understanding the mechanism of intramolecular charge transfer, a key process in many functional organic materials. researchgate.net

Investigation of Nonlinear Optical Nlo Properties in Nitroethenylazulene Derivatives

Second-Harmonic Generation (SHG) and Quadratic Hyperpolarizability (β)

Second-Harmonic Generation (SHG) is a second-order nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is intrinsically linked to the molecular first hyperpolarizability, or quadratic hyperpolarizability, denoted as β. For a molecule to exhibit a significant β value and be SHG-active, it must possess a non-centrosymmetric structure, leading to a permanent dipole moment and an asymmetric distribution of electron density.

The D-π-A architecture of 1-[2-(nitrophenyl)ethenyl]azulene derivatives makes them promising candidates for SHG. The azulene (B44059) ring acts as an electron donor, the ethenyl bridge serves as the π-conjugated linker, and the nitrophenyl group functions as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, such as that from a laser, which is a key mechanism for high β values.

CompoundRelative SHG Efficiency (vs. Urea)Relative SHG Efficiency (vs. Unsubstituted)
1-[2-(4-Nitrophenyl)ethenyl]azulene~9.71.0
6-Methoxy-1-[2-(4-nitrophenyl)ethenyl]azulene~586.0

Third-Order Nonlinear Optical Susceptibilities (χ(3)) and Processes (e.g., Degenerate Four-Wave Mixing)

Third-order NLO phenomena are governed by the third-order susceptibility, χ(3), and are observable in all materials, regardless of their symmetry. These processes involve the interaction of four electromagnetic fields and are responsible for effects like third-harmonic generation (THG) and degenerate four-wave mixing (DFWM). DFWM is a particularly powerful technique for characterizing the third-order NLO response of materials. nih.gov In a DFWM experiment, three input beams of the same frequency interact within the material to produce a fourth output beam, also of the same frequency. nih.govresearchgate.net The intensity of this fourth beam is proportional to the square of the magnitude of χ(3).

For conjugated organic molecules like nitroethenylazulenes, the third-order response is dominated by the delocalization of π-electrons along the molecular backbone. The extended conjugation from the azulene ring through the ethenyl bridge to the nitrophenyl ring provides a pathway for significant electron mobility, which can lead to large χ(3) values.

Studies on related phenylazo-azulene derivatives using the DFWM technique at a wavelength of 532 nm have demonstrated their significant third-order NLO activity. aps.org In these systems, the azulene fragment acts as the donor, while the azo-phenyl moiety serves as the π-conjugated bridge and acceptor. aps.org The measured χ(3) values for these compounds dissolved in tetrahydrofuran (B95107) (THF) highlight the potential of the azulene scaffold in third-order NLO applications. nih.gov For example, azulene-1-azo-(2-thiazole) derivatives have shown particularly high third-order NLO susceptibility. nih.gov

Compound Derivative FamilyMeasurement TechniqueTypical χ(3) Magnitude (m²/V²)
Azo-Azulene Derivatives in THFDFWM~10⁻²⁰

These findings suggest that 1-[2-(2-Nitrophenyl)ethenyl]azulene, with its comparable D-π-A structure, would also exhibit a notable third-order nonlinear optical response.

Elucidating Structure-NLO Property Relationships in 1-[2-(Nitrophenyl)ethenyl]azulene Systems

The core principle is the D-π-A design. Azulene is an effective electron donor due to its electron-rich five-membered ring. researchgate.net The nitro group (NO₂) is a strong electron acceptor. The vinyl bridge (ethenyl) allows for efficient electronic communication between these two ends. The resulting intramolecular charge transfer is the primary origin of the NLO properties. chemsrc.com

The specific substitution pattern on the phenyl ring is critical. In This compound , the nitro group is in the ortho position. This proximity to the ethenyl linker can lead to steric hindrance, potentially causing the nitrophenyl ring to twist out of the plane of the rest of the conjugated system. Such a non-planar conformation, as observed in the crystal structure of the related chalcone (B49325) (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, can disrupt π-conjugation, which might decrease the hyperpolarizability compared to the more planar para-substituted isomer, 1-[2-(4-nitrophenyl)ethenyl]azulene . aps.org However, this can be a complex trade-off, as molecular asymmetry is also crucial for second-order effects.

Furthermore, modifications to the donor or acceptor strength can tune the NLO response. As previously noted, adding an electron-donating methoxy (B1213986) group to the azulene ring enhances the SHG efficiency of the 4-nitro isomer. nih.gov This demonstrates that systematic functionalization is a viable strategy for optimizing the NLO properties by controlling the molecule's ground-state polarization and charge-transfer characteristics.

Strategies for Enhancing NLO Responses through Molecular Engineering (e.g., Heteroatom Doping, Extended Conjugation)

Molecular engineering offers powerful strategies to enhance the NLO responses of azulene-based materials beyond simple donor-acceptor substitutions. Two prominent approaches are extending the π-conjugation and heteroatom doping. beilstein-journals.org

Extended Conjugation: Increasing the length of the π-conjugated system generally leads to a red-shift in the absorption spectrum and an increase in NLO susceptibilities. For azulene-based systems, this can be achieved by creating larger nanostructures, such as azulene-based nanographenes. Studies on nanographenes containing fused azulene units have shown strong second-order NLO responses. beilstein-journals.org

Heteroatom Doping: The introduction of heteroatoms like nitrogen (N) or boron (B) into the π-conjugated framework is a highly effective strategy for modulating electronic structure and enhancing NLO properties. beilstein-journals.org This approach, known as heteroatom doping, can induce significant charge redistribution, tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), and ultimately increase the hyperpolarizabilities. rsc.org For example, theoretical studies on azulene-based nanographenes have shown that strategic N-doping can dramatically enhance both the second-order (β) and third-order (γ) NLO responses. beilstein-journals.org Placing nitrogen atoms at specific positions within the azulene moiety can increase the static first hyperpolarizability significantly. rsc.org This N-doping provides a refined method for electronic structure modulation, offering a pathway to materials with greatly improved second- and third-order nonlinear optical properties. beilstein-journals.org This strategy is broadly applicable to other carbon-based nanomaterials for achieving desirable optoelectronic characteristics.

Chemical Reactivity and Mechanistic Studies of 1 2 2 Nitrophenyl Ethenyl Azulene and Analogues

Thermal and Photochemical Cycloaddition Reactions (e.g., [8+2] cycloaddition)

The azulene (B44059) moiety of 1-[2-(2-nitrophenyl)ethenyl]azulene serves as an 8π component in higher-order cycloaddition reactions, most notably the [8+2] cycloaddition. This reactivity is a well-established characteristic of the azulene system, which readily reacts with various 2π partners (dienophiles). In the context of the title compound, the ethenyl linkage and the nitrophenyl substituent influence the electronic properties and steric accessibility of the azulene core.

[8+2] Cycloaddition: Azulenes participate in [8+2] cycloadditions with electron-deficient alkenes. The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, for instance, proceeds via a strained bridged-intermediate formed through an initial [8+2] cycloaddition, which then undergoes decarboxylation. researchgate.net Similarly, heptafulvene derivatives, which share the 8π electron system, are known to undergo [8+2] cycloadditions with activated styrenes. researchgate.net It is expected that this compound would react with suitable dienophiles, where the azulene ring acts as the 8π component. The reaction would likely lead to complex polycyclic structures. The rate and feasibility of such reactions can be tuned by the substituents on the 2π partner.

Photochemical Cyclizations: Photochemical conditions can induce intramolecular cyclizations, particularly in stilbene-like molecules. The photocyclization of stilbene (B7821643) itself to dihydrophenanthrene is a classic example of a 6π-electrocyclization. mdpi.com The this compound molecule possesses a structural analogy to stilbene. Upon photoexcitation, an intramolecular cyclization could occur between the ethenyl bridge and the azulene or phenyl rings. The presence of substituents, such as the nitro group, can significantly influence the reaction pathways and product selectivity. mdpi.com For instance, while many substituted stilbenes undergo oxidative photocyclization in the presence of an oxidant like iodine, those with nitro groups have been reported to be unreactive under these specific conditions. mdpi.com

Furthermore, photochemical [2+2] cycloadditions are well-documented for enones and alkenes, often proceeding through an excited state of one component reacting with the ground state of the other to form a cyclobutane (B1203170) ring. youtube.com While not a primary pathway for azulene itself, the ethenyl portion of the molecule could potentially participate in such reactions with other alkenes under photochemical induction.

Reductive Cyclization Pathways Involving the Nitrophenyl Group

A key reaction pathway for this compound involves the reductive cyclization of the nitro group, leading to the formation of fused heterocyclic systems. This transformation typically utilizes reducing agents, with trivalent phosphorus compounds like triethyl phosphite (B83602) being particularly effective. The reaction proceeds via the deoxygenation of the nitro group to a reactive nitrene or nitroso intermediate, which then attacks a nucleophilic site intramolecularly.

This method is a general route for synthesizing various nitrogen-containing heterocycles from ortho-substituted nitroarenes. orgsyn.org For o-nitrostyrenes, this cyclization leads to the formation of indoles. orgsyn.orgresearchgate.net In the case of this compound, the intermediate nitrene can attack the C2 position of the azulene ring, leading to the formation of azuleno[1,2-b]quinoline.

The general mechanism for this type of reductive cyclization is believed to involve:

Deoxygenation: The triethyl phosphite attacks an oxygen atom of the nitro group, leading to its reduction.

Intermediate Formation: A reactive intermediate, likely a nitrene, is formed.

Intramolecular Cyclization: The electron-deficient nitrene undergoes an electrophilic attack on the electron-rich azulene ring.

Aromatization: The resulting intermediate rearomatizes to form the stable fused heterocyclic product.

Studies on analogues, such as 8-(2-nitrophenyl)-1-azaazulene derivatives, show that reductive cyclization with hexamethylphosphorous triamide (HMPT) can yield complex polycyclic systems like 6a,7-diazanaphth[3,2,1-cd]azulene. researchgate.netmdpi.com Palladium-catalyzed reductive cyclizations, using carbon monoxide (or a CO surrogate like phenyl formate), are also established methods for converting o-nitrostyrenes into indoles. researchgate.netunimi.it

A plausible reaction for the title compound is summarized in the table below:

ReactantReagentProductReaction Type
This compoundTriethyl phosphite, P(OEt)3Azuleno[1,2-b]quinolineReductive Cyclization

Electrophilic and Nucleophilic Reactions at the Azulene Core

The azulene ring possesses a unique electronic structure, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: Azulene typically undergoes electrophilic substitution at the C1 and C3 positions of the five-membered ring, as these are the sites of highest electron density. mdpi.com In this compound, the C1 position is already substituted. Therefore, electrophilic attack is expected to occur preferentially at the C3 position. The 2-(2-nitrophenyl)ethenyl substituent is electron-withdrawing, which deactivates the azulene ring towards electrophilic attack compared to unsubstituted azulene. However, the C3 position remains the most reactive site for electrophiles. The general mechanism involves the attack of an electrophile (E+) on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Nucleophilic Reactions: Nucleophilic attack on the azulene nucleus is less common but can occur at the electron-deficient seven-membered ring, particularly at the C4, C6, and C8 positions. mdpi.com Nucleophilic reactions can also target substituents on the ring. For instance, nucleophilic substitution of a leaving group at the C2 position is a known pathway for functionalizing the azulene core. mdpi.comnih.govresearchgate.net While the title compound lacks a leaving group on the ring itself, the reactivity pattern highlights the different electronic nature of the azulene positions. The presence of the deactivating group at C1 would make the entire ring system less susceptible to nucleophilic attack compared to azulenes bearing electron-donating groups.

The predicted regioselectivity for reactions at the azulene core is summarized below:

Reaction TypePredicted Primary Site of ReactionReason
Electrophilic SubstitutionC3Highest electron density in the substituted azulene ring.
Nucleophilic Addition/SubstitutionC4/C6/C8Most electron-deficient positions in the azulene ring.

Kinetics and Mechanistic Pathways of Key Chemical Transformations

The mechanisms of the key reactions of this compound are complex and have been inferred from studies on analogous systems.

Cycloaddition Mechanisms: Thermally allowed [8+2] cycloadditions are generally considered to be concerted processes, governed by the principles of orbital symmetry. However, depending on the substrates, stepwise pathways involving zwitterionic intermediates can also occur, particularly when there is a significant electronic mismatch between the 8π and 2π components. researchgate.net The kinetics of such reactions would be influenced by solvent polarity, with polar solvents stabilizing charged intermediates and favoring a stepwise mechanism.

Electrophilic Substitution Mechanism: The mechanism for electrophilic aromatic substitution on the azulene ring is a two-step process. masterorganicchemistry.combyjus.com

Step 1 (Rate-determining): The π-system of the azulene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. This step is slow because it disrupts the aromaticity of the ring. youtube.commasterorganicchemistry.com

Step 2 (Fast): A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system.

Exploration of Advanced Materials Applications Derived from 1 2 2 Nitrophenyl Ethenyl Azulene

Integration in Organic Field-Effect Transistors (OFETs) as Active Layers

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer. Azulene (B44059), a non-benzenoid aromatic hydrocarbon, is a promising building block for organic optoelectronic materials due to its unique electronic properties. bohrium.com

The intrinsic dipole moment of azulene, arising from electron drift from the seven-membered ring to the five-membered ring, and its tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are key characteristics for its use in OFETs. researchgate.net The introduction of a nitrophenyl group, a known electron-withdrawing moiety, is expected to significantly influence the charge transport properties of the material. mdpi.commdpi-res.com This push-pull architecture within 1-[2-(2-nitrophenyl)ethenyl]azulene could lead to ambipolar behavior, allowing for the transport of both holes and electrons.

Several azulene derivatives have been investigated as active layers in OFETs, demonstrating the potential of this class of compounds. For instance, some 2,6-connected azulene-based conjugated polymers have exhibited unipolar n-type properties with high electron mobilities. bohrium.com In contrast, certain biazulene diimides have shown ambipolar characteristics. researchgate.net The specific performance of this compound in an OFET would depend on its solid-state packing and resulting charge carrier mobility.

Table 1: Comparison of OFET Performance for Selected Azulene-Based Materials

Compound/MaterialType of Charge TransportHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
2,6-Azulene-based Conjugated Polymersn-type-High
Biazulene DiimidesAmbipolar4.3 x 10⁻²7.7 x 10⁻²
This compound (Predicted)AmbipolarExpectedExpected

Note: The performance of this compound is predicted based on the properties of its constituent moieties and related compounds.

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

Dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. wikipedia.org The core of a DSSC is a photosensitizer (dye) that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.com Organic dyes are attractive as photosensitizers due to their high molar absorption coefficients and the tunability of their chemical structures. sigmaaldrich.com

The this compound molecule possesses several features that make it a candidate for use in DSSCs. The extended π-conjugation provided by the ethenyl bridge connecting the azulene and nitrophenyl rings is expected to lead to strong absorption in the visible spectrum. The azulene moiety can act as the electron donor, while the nitrophenyl group can serve as an electron acceptor and potentially as an anchoring group to the TiO₂ surface. For efficient electron injection, the LUMO of the dye must be higher in energy than the conduction band of the TiO₂. nih.gov

The effectiveness of a dye in a DSSC is also dependent on its ability to be regenerated by the electrolyte after electron injection. nih.gov The electrochemical properties of this compound would need to be carefully evaluated to ensure a favorable thermodynamic driving force for this process. While specific data for this compound is not available, studies on other azulene-containing dyes have shown their potential in photovoltaic applications, exhibiting low bandgaps and high open-circuit voltages.

Table 2: Key Parameters for Dyes in DSSCs and Photovoltaic Systems

ParameterDesired Characteristic for High EfficiencyRelevance to this compound
Absorption Spectrum Broad and strong absorption in the visible rangeThe conjugated system is expected to provide this.
LUMO Energy Level Higher than the TiO₂ conduction bandThe electron-withdrawing nitro group can tune this level.
HOMO Energy Level Lower than the electrolyte's redox potentialThe electron-donating azulene core influences this level.
Electrochemical Stability Stable under repeated oxidation and reduction cyclesEssential for long-term device performance.

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Displays

Organic light-emitting diodes (OLEDs) are a leading technology for displays and solid-state lighting. The emissive layer of an OLED is composed of organic molecules that emit light upon electrical excitation. Azulene derivatives have been explored for use in OLEDs, both as emissive materials and as host materials for other dopants. google.com

A key property of azulene is its "anomalous" fluorescence from its second excited state (S₂), which is a violation of Kasha's rule. bohrium.com This unique photophysical property can be tuned by chemical modification. thejamesonlab.com The color of the emitted light can be altered by substituting the azulene core. illinoisstate.edu The this compound, with its push-pull electronic structure, is expected to exhibit interesting luminescent properties. The intramolecular charge transfer character of its excited state could lead to emission in the visible range, with the specific color depending on the extent of electronic coupling between the donor (azulene) and acceptor (nitrophenyl) moieties.

Furthermore, azulene-based compounds can be doped into charge transport layers in OLEDs to enhance device efficiency. google.com The incorporation of this compound could potentially improve charge injection and transport balance within the device, leading to higher quantum efficiencies. Conventional blue-emitting materials for OLEDs often suffer from issues like excimer formation, which reduces efficiency. nih.gov The non-planar structure that could be adopted by this compound might help in mitigating such intermolecular interactions.

Potential in Molecular Switches and Sensors Based on Photochromism and Electron Transfer

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light (photochromism) or an electrical potential. rsc.org Azulene's unique combination of optical, luminescent, and stimuli-responsive properties makes it a promising functional group for the development of molecular switches. rsc.org

The this compound system has the potential to act as a molecular switch based on photo-induced isomerization or electron transfer. The ethenyl bridge allows for the possibility of E/Z isomerization upon irradiation with light of a specific wavelength. This isomerization would alter the conjugation pathway and, consequently, the optical and electronic properties of the molecule.

Moreover, the push-pull nature of the molecule could be exploited for sensing applications. The electron-rich azulene core can interact with analytes, leading to changes in the molecule's absorption or fluorescence properties. For example, protonation of the azulene ring is known to cause significant changes in its fluorescence. nih.gov The presence of the nitrophenyl group, a known fluorescence quencher in some systems, could also play a role in the sensing mechanism. nih.gov The interplay between the azulene and nitrophenyl moieties upon external stimuli could form the basis for a ratiometric sensor, providing a more reliable and quantitative response.

Structure Property Relationships and Rational Design Principles for Optimized Performance

Correlating Substituent Effects on Photophysical and NLO Behavior

The electronic and optical properties of D-π-A chromophores like 1-[2-(2-Nitrophenyl)ethenyl]azulene are highly sensitive to the nature and position of substituent groups on both the donor and acceptor rings. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions, it is possible to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation directly impacts the HOMO-LUMO energy gap, which in turn governs the absorption and emission characteristics, as well as the nonlinear optical response.

Generally, attaching an EDG to the azulene (B44059) donor or an EWG to the nitrophenyl acceptor enhances the push-pull character of the molecule. This increased polarization leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption maximum (λmax). Conversely, adding an EWG to the azulene or an EDG to the nitrophenyl moiety would decrease the push-pull strength, leading to a hypsochromic (blue) shift.

The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, is strongly correlated with the degree of intramolecular charge transfer. Enhancing the push-pull nature through appropriate substitution typically leads to a significant increase in the β value. Theoretical studies on similar azulene-based systems have shown that strategic doping with atoms like nitrogen can induce charge redistribution and tune the frontier molecular orbital energy gap, thereby enhancing the NLO properties. nih.gov For instance, N-doping in azulene-based nanographenes has been predicted to dramatically increase the static first hyperpolarizability. nih.govrsc.org

Below is a representative data table illustrating the expected trends in photophysical and NLO properties upon substitution in a hypothetical series of this compound analogs. The values are illustrative and based on established principles for D-π-A chromophores.

Substituent on Azulene (Donor)Substituent on Nitrophenyl (Acceptor)Expected λmax (nm) TrendExpected First Hyperpolarizability (β) Trend (arb. units)Expected HOMO-LUMO Gap (eV) Trend
-H (Unsubstituted)-NO2BaselineBaselineBaseline
-OCH3 (EDG)-NO2IncreaseIncreaseDecrease
-N(CH3)2 (Strong EDG)-NO2Strong IncreaseStrong IncreaseStrong Decrease
-H-CN (EWG)Slight DecreaseSlight DecreaseSlight Increase
-Br (EWG)-NO2DecreaseDecreaseIncrease

Impact of the Ethenyl Linker's Electronic and Steric Properties

The ethenyl (-CH=CH-) linker is not merely a passive spacer; it is an integral component of the π-conjugated system that mediates the electronic communication between the azulene donor and the nitrophenyl acceptor. The efficiency of the intramolecular charge transfer is highly dependent on the planarity of the molecule, as this allows for maximum overlap of the p-orbitals along the D-π-A backbone.

The ethenyl bridge, in its preferred trans configuration, helps to maintain a relatively planar and rigid structure. This rigidity is crucial for an efficient NLO response. Any significant deviation from planarity, caused by steric hindrance, would disrupt the π-conjugation, decrease the efficiency of charge transfer, and consequently diminish the NLO properties. The electronic nature of the linker itself ensures efficient transmission of electronic effects between the donor and acceptor moieties.

Role of the Nitrophenyl Moiety as an Electron Acceptor

The nitrophenyl group functions as a potent electron acceptor in this D-π-A architecture. The nitro group (-NO2) is a very strong electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. It effectively pulls electron density from the rest of the molecule towards itself, particularly in the excited state.

The position of the nitro group on the phenyl ring is critical. In this compound, the ortho position of the nitro group can lead to some steric hindrance, potentially causing a slight twist relative to the ethenyl linker. While this might slightly reduce the π-conjugation compared to a para-substituted isomer, it can also influence other properties such as solubility and crystal packing. The primary role of the nitrophenyl moiety is to create a strong electronic dipole by accepting the electron density pushed by the azulene donor through the ethenyl bridge. This intramolecular charge transfer is the fundamental origin of the molecule's second-order nonlinear optical activity. Studies on similar systems, such as phenylazo-azulene derivatives, confirm that the azulene fragment acts as the donor while the substituted phenyl moiety serves as the acceptor. researchgate.net

Strategic Design for Tunable Electronic, Optical, and Reactive Characteristics

The principles outlined in the preceding sections provide a clear roadmap for the strategic design of azulene-based chromophores with optimized and tunable properties. The goal of rational design is to manipulate the molecular structure to control the HOMO-LUMO gap, the dipole moment, and the transition dipole moment, which collectively determine the material's performance.

A multi-pronged approach to designing new materials based on the this compound scaffold includes:

Modification of the Donor: The electron-donating strength of the azulene moiety can be enhanced by introducing EDGs (e.g., -OR, -NR2) on the five-membered or seven-membered ring. This would lead to a red-shifted absorption and an enhanced NLO response. nih.gov

Modification of the Acceptor: The electron-accepting capability can be tuned by altering the substituents on the phenyl ring. Replacing the nitro group with even stronger acceptors (e.g., tricyanovinyl) or using multiple acceptor groups could further amplify the push-pull effect.

Modification of the π-Linker: While the ethenyl bridge is effective, extending the conjugation length of the linker (e.g., using a butadienyl system) can also shift the absorption to longer wavelengths and potentially increase the hyperpolarizability. However, this must be balanced with maintaining thermal and photochemical stability. Rigidifying the linker can also lead to a dramatic enhancement of the molecular quadratic hyperpolarizability.

By systematically applying these design principles, a library of chromophores can be developed from the this compound template, each with a unique set of electronic, optical, and reactive characteristics tailored for specific applications in fields like optoelectronics and photonics. nih.gov

Concluding Remarks and Future Research Perspectives on 1 2 2 Nitrophenyl Ethenyl Azulene

Summary of Key Research Findings and Current Understanding

Research on 1-[2-(2-nitrophenyl)ethenyl]azulene is still in its nascent stages, with a notable scarcity of dedicated studies on its specific properties and applications. However, based on the extensive literature on related azulene (B44059) derivatives, several key characteristics can be inferred.

The synthesis of this compound would likely proceed via a condensation reaction between azulene-1-carbaldehyde (B2927733) and 2-nitrophenylacetic acid or a related Wittig-type reaction. These established methods for creating vinylazulenes are expected to be applicable, though optimization of reaction conditions would be necessary to achieve good yields.

Spectroscopically, the compound is anticipated to exhibit the characteristic blue color of the azulene chromophore, with the absorption spectrum being significantly influenced by the 2-nitrophenylethenyl substituent. The conjugation between the azulene ring, the ethenyl linker, and the nitrophenyl group is expected to cause a red shift in the absorption maxima compared to unsubstituted azulene. The presence of the nitro group, a strong electron-withdrawing moiety, is predicted to modulate the electronic transitions, potentially leading to interesting photophysical behaviors such as altered fluorescence properties or enhanced intersystem crossing.

Theoretical studies on similar push-pull azulene systems suggest that this compound possesses a significant dipole moment and notable nonlinear optical (NLO) properties. The intramolecular charge transfer from the electron-rich azulene core to the electron-deficient nitrophenyl group upon photoexcitation is a key feature that underpins its potential in optoelectronic applications.

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge in the study of this compound is the lack of specific experimental data. To date, no comprehensive reports on its synthesis, detailed spectroscopic characterization, or evaluation of its material properties have been published. This represents a significant knowledge gap that hinders the full realization of its potential.

Unexplored avenues of research are consequently numerous and include:

Systematic Synthetic Exploration: A thorough investigation into the most efficient and scalable synthetic routes is required.

In-depth Spectroscopic Analysis: A detailed study of its absorption, emission, and transient absorption spectra is needed to fully understand its photophysical properties.

Experimental Verification of Theoretical Predictions: The predicted NLO properties and other electronic characteristics need to be experimentally validated.

Investigation of Isomeric Effects: The properties of the 2-nitrophenyl isomer should be compared with its 3- and 4-nitrophenyl counterparts to understand the influence of the nitro group's position.

Reactivity Studies: The chemical reactivity of the molecule, including its stability and susceptibility to various chemical transformations, remains to be explored.

Proposed Future Research Directions in Synthesis, Spectroscopy, and Theory

To address the existing gaps in our understanding of this compound, future research should be directed along several key fronts:

Synthesis:

Development and optimization of synthetic protocols, such as the Wittig or Horner-Wadsworth-Emmons reaction, for the high-yield preparation of the target compound.

Exploration of alternative synthetic strategies, including cross-coupling reactions, to construct the ethenyl bridge.

Spectroscopy:

Comprehensive photophysical characterization using steady-state and time-resolved spectroscopic techniques to determine quantum yields, excited-state lifetimes, and intramolecular charge transfer dynamics.

Investigation of solvatochromism to probe the change in dipole moment upon excitation.

Measurement of two-photon absorption cross-sections to evaluate its potential for NLO applications.

Theory:

High-level quantum chemical calculations to accurately predict the electronic structure, spectroscopic properties, and NLO coefficients.

Computational modeling of the excited-state dynamics to complement experimental transient absorption studies.

Theoretical investigation of the aggregation behavior and its effect on the photophysical properties.

Potential for Novel Functional Materials and Cross-Disciplinary Applications

The unique combination of a non-alternant aromatic hydrocarbon with a strong electron-accepting group makes this compound a promising candidate for various functional materials and cross-disciplinary applications.

Nonlinear Optics: The significant intramolecular charge transfer character suggests potential for use in second-order NLO materials for applications such as frequency doubling and electro-optic modulation.

Organic Electronics: The tunable electronic properties make it a candidate for use as a component in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of the nitrophenyl group can influence the charge transport characteristics of the material.

Sensors: The sensitivity of the azulene chromophore to its environment could be exploited for the development of chemical sensors, where binding of an analyte to the nitrophenyl group could induce a colorimetric or fluorometric response.

Photodynamic Therapy: While speculative, the presence of the nitro group could potentially be modified to introduce functionalities relevant to photodynamic therapy, where the compound could act as a photosensitizer.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-[2-(2-nitrophenyl)ethenyl]azulene?

The compound is typically synthesized via Wittig reactions , where azulene derivatives react with nitro-substituted benzaldehyde precursors. For example, 1-[(E)-2-(4-nitrophenyl)ethenyl]azulene was obtained using phosphonium ylides, yielding brown crystals with a melting point of 191–192°C . Key steps include:

  • Use of anhydrous solvents (e.g., THF) under nitrogen.
  • Purification via column chromatography and recrystallization.
  • Characterization by UV-Vis spectroscopy (λmax ~316–638 nm) and IR spectroscopy (nitro group stretching at ~1530 cm⁻¹) .

Q. How can UV-Vis and IR spectroscopy aid in characterizing this compound?

UV-Vis spectroscopy identifies π→π* transitions in the azulene core and nitro-substituted ethenyl group. For example, λmax at 316 nm corresponds to the conjugated system, while a weak band at 638 nm suggests charge-transfer interactions . IR spectroscopy confirms functional groups:

  • Nitro group: Asymmetric stretching at ~1530 cm⁻¹.
  • Ethenyl C=C: ~1607 cm⁻¹ .

Q. What safety precautions are recommended when handling nitroaromatic compounds like this derivative?

While specific toxicological data for this compound is limited, general precautions for nitroaromatics include:

  • Avoiding inhalation (use fume hoods).
  • Wearing nitrile gloves and eye protection.
  • Storing in airtight containers away from reducing agents .

Advanced Research Questions

Q. How can regioselectivity challenges in Wittig reactions be addressed during synthesis?

Regioselectivity is influenced by:

  • Ylide reactivity : Bulky substituents on phosphonium salts favor trans (E) isomers.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control.
  • Temperature : Lower temperatures (~0°C) stabilize intermediates, improving Z/E selectivity .

Q. What computational methods are suitable for analyzing electronic properties and tautomerism?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to:

  • Predict absorption spectra (e.g., comparing experimental λmax with calculated transitions).
  • Analyze tautomeric equilibria (e.g., (NH) vs. (OH) tautomers) by evaluating Gibbs free energy differences .
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., charge transfer between nitro and azulene moieties) .

Q. How do crystallographic studies resolve structural ambiguities in azulene derivatives?

Single-crystal X-ray diffraction with SHELX software is standard for:

  • Refining bond lengths and angles (e.g., C=C ethenyl bonds ~1.34 Å).
  • Identifying π-stacking interactions in the solid state.
  • Validating stereochemistry (E/Z configurations) .

Q. What discrepancies exist between experimental and computational spectroscopic data?

Discrepancies often arise from:

  • Solvent effects : TD-DFT calculations typically assume gas-phase conditions, whereas experimental data includes solvent interactions.
  • Vibronic coupling : Computational models may underestimate vibronic broadening in UV-Vis spectra.
  • Basis set limitations : Larger basis sets (e.g., 6-311++G**) improve accuracy but require higher computational resources .

Q. How can this compound be applied in materials science?

Azulene derivatives exhibit:

  • Nonlinear optical (NLO) properties : Due to polarized π-systems.
  • OFET applications : Derivatives like 5,5’-di(2-azulenyl)-2,2’-bithiophene show ambipolar charge transport .
  • Fluorescent probes : Substituent tuning enhances two-photon absorption for bioimaging .

Data Contradictions and Validation

Q. What strategies validate computational predictions of tautomeric stability?

  • Variable-temperature NMR : Monitors tautomer ratios at different temperatures.
  • Isotopic substitution : Replacing labile protons (e.g., OH → OD) shifts IR/NMR peaks, confirming tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.